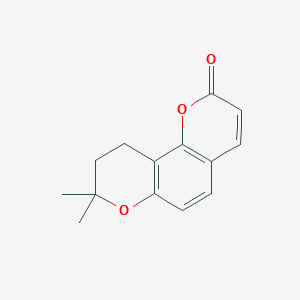
二氢芹菜素
描述
Dihydroseselin is a coumarin derivative found in various plants, particularly those belonging to the Apiaceae family. It is known for its diverse biological activities, including anti-inflammatory and antinociceptive properties . The compound has garnered interest in scientific research due to its potential therapeutic applications.
科学研究应用
Chemistry: It serves as a precursor for synthesizing other coumarin derivatives.
Biology: It exhibits significant anti-inflammatory and antinociceptive activities, making it a candidate for treating inflammatory diseases
Industry: Dihydroseselin and its derivatives are used in the development of pharmaceuticals and natural product-based therapies
准备方法
Synthetic Routes and Reaction Conditions
Dihydroseselin can be synthesized through several methods. One common approach involves the isolation of coumarin derivatives from the root resin of plants like Seseli campestre . The synthesis typically involves chromatographic techniques to purify the compound, followed by structural elucidation using spectroscopic methods such as IR, PMR, and NMR .
Industrial Production Methods
Industrial production of dihydroseselin is less common, but it can be achieved through large-scale extraction from plant sources. The process involves harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate dihydroseselin in significant quantities .
化学反应分析
Types of Reactions
Dihydroseselin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various monoesters and hydroxy derivatives of dihydroseselin .
作用机制
Dihydroseselin exerts its effects through several molecular pathways:
Inhibition of Pro-inflammatory Enzymes: It inhibits enzymes like nitric oxide synthase and cyclooxygenase-2, reducing the production of pro-inflammatory mediators.
Modulation of Signaling Pathways: It affects signaling pathways involving NF-κB, MAPK, and Akt, leading to decreased phosphorylation and nuclear translocation of pro-inflammatory transcription factors.
Reduction of Cytokine Production: Dihydroseselin decreases the production of cytokines such as tumor necrosis factor alpha and interleukin-1 beta.
相似化合物的比较
Dihydroseselin is unique among coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
Seselin: Another coumarin derivative with similar anti-inflammatory properties.
5-Hydroxyseselin: Known for its antimicrobial activities.
Norbraylin: Exhibits antinociceptive properties.
Braylin: Used in traditional medicine for its therapeutic effects.
Dipetalolactone: Known for its anti-inflammatory and analgesic activities.
Dihydroseselin stands out due to its potent inhibition of pro-inflammatory enzymes and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and therapeutic development .
属性
IUPAC Name |
8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOXLDJHMAATRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydroseselin?
A1: Dihydroseselin has the molecular formula C14H14O4 and a molecular weight of 250.25 g/mol.
Q2: How is the structure of dihydroseselin elucidated?
A2: The structure of dihydroseselin and its derivatives is primarily determined using spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR techniques (COSY, HMBC), IR, and mass spectrometry (MS). Comparisons with spectral data of known compounds and chemical correlations further aid in structural confirmation. [, , , , , , , , , ]
Q3: Can you describe the key structural features of dihydroseselin derivatives?
A3: Dihydroseselins are characterized by a coumarin core structure fused with a dihydropyran ring. They commonly exist as angular pyranocoumarins where the dihydropyran ring is fused at the 7,8-positions of the coumarin nucleus. Variations in substituents, particularly esters, at the 3' and 4' positions of the dihydropyran ring contribute to the diversity and biological activity of dihydroseselin derivatives. [, , , , , , ]
Q4: Are there different stereoisomers of dihydroseselin derivatives?
A4: Yes, dihydroseselin derivatives often exist as stereoisomers due to the presence of chiral centers in the dihydropyran ring. These isomers can exhibit different biological activities. Researchers have employed techniques like chiral HPLC to separate and identify enantiomers and diastereomers of dihydroseselins. [, , , , , , ]
Q5: Have any synthetic routes been developed for dihydroseselin derivatives?
A5: Yes, researchers have developed novel synthetic approaches to access dihydroseselin and dihydroxanthyletin derivatives. These methods involve the condensation of 7-hydroxycoumarins with allyl or homoallyl halides or alcohols under acidic conditions, leading to the formation of the dihydropyran ring. [, ]
Q6: What are the prominent biological activities reported for dihydroseselin and its derivatives?
A6: Research indicates that dihydroseselin derivatives possess a range of biological activities, including:
- Anti-HIV activity: Certain dihydroseselins, particularly those with specific acyl substituents like camphanoyl groups, have demonstrated potent inhibitory activity against HIV replication in vitro, showing promise as potential anti-HIV agents. []
- Anti-inflammatory and Antinociceptive activity: Some dihydroseselin derivatives, particularly those with acetoxy groups at the 3' position, have exhibited significant anti-inflammatory and pain-relieving effects in animal models. []
- Calcium Channel Blocking Activity: Studies have shown that certain dihydroseselins can act as calcium channel blockers, leading to vasodilation and potentially beneficial effects on cardiovascular function. []
- Antitumor Activity: Khellactone, a dihydroseselin derivative, has demonstrated antitumor activity in both in vitro and in vivo models of lung cancer, suggesting potential applications in cancer therapy. []
- Neuroprotective Activity: Biotransformation of isoepoxypteryxin, a dihydroseselin derivative, yielded a metabolite with enhanced neuroprotective effects against amyloid beta-induced neurotoxicity, highlighting the potential of these compounds in neurodegenerative diseases. []
Q7: How does dihydroseselin exert its calcium channel blocking effect?
A7: While the precise mechanism is still under investigation, studies suggest that dihydroseselin derivatives, like Pd-Ia (3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin), may block calcium channels, particularly L-type calcium channels, by interacting with specific amino acid residues within the channel pore. This interaction inhibits calcium influx into cells, leading to muscle relaxation and vasodilation. []
Q8: How does the structure of dihydroseselin derivatives influence their anti-HIV activity?
A8: Research has revealed a strong structure-activity relationship for the anti-HIV activity of dihydroseselin derivatives. The presence of specific acyl substituents, such as camphanoyl groups at the 3' and 4' positions of the dihydropyran ring, appears crucial for potent antiviral activity. Modifications to these substituents significantly impact the potency and selectivity of these compounds. []
Q9: What are the known toxicological concerns associated with dihydroseselin derivatives?
A9: While generally considered safe when derived from natural sources and used appropriately, dihydroseselin derivatives can cause adverse effects at high doses or with prolonged use. Some reported side effects include nausea, vomiting, dizziness, and liver enzyme elevations. Further research is necessary to fully assess their safety profile, especially for long-term use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


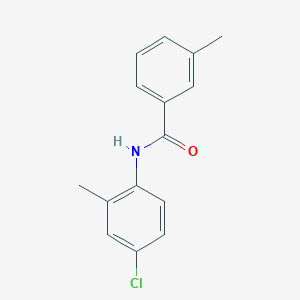
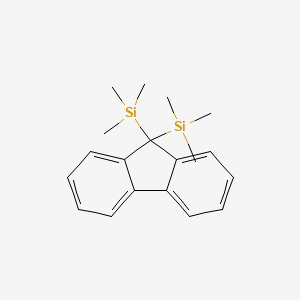
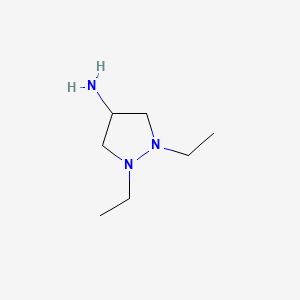

![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)
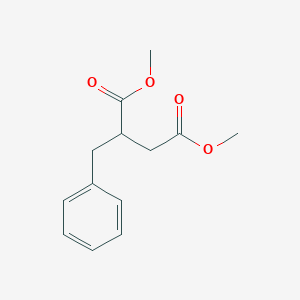
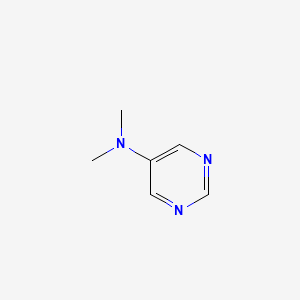
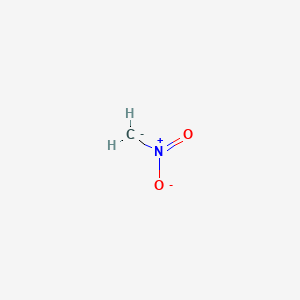
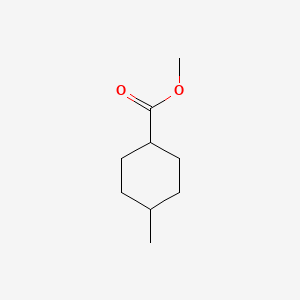
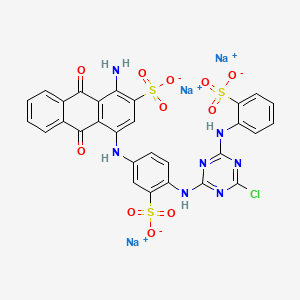
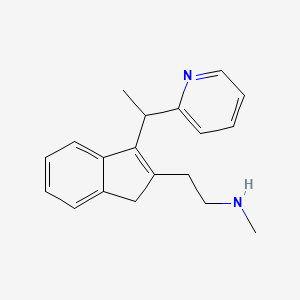

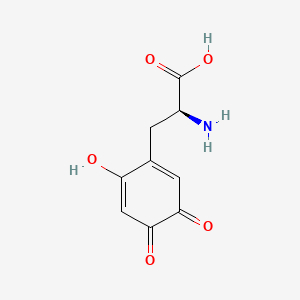
![4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B1632881.png)
